3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1060198-21-1
VCID: VC11941203
InChI: InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)25-10-12-26(13-11-25)22(29)15-27-16-24-19(14-21(27)28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
SMILES: C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Molecular Formula: C22H21ClN4O2
Molecular Weight: 408.9 g/mol

3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one

CAS No.: 1060198-21-1

Cat. No.: VC11941203

Molecular Formula: C22H21ClN4O2

Molecular Weight: 408.9 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one - 1060198-21-1

Specification

CAS No. 1060198-21-1
Molecular Formula C22H21ClN4O2
Molecular Weight 408.9 g/mol
IUPAC Name 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one
Standard InChI InChI=1S/C22H21ClN4O2/c23-18-8-4-5-9-20(18)25-10-12-26(13-11-25)22(29)15-27-16-24-19(14-21(27)28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Standard InChI Key AAMZGLNOGIBIBH-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The molecular formula C₂₂H₂₁ClN₄O₂ reflects a complex architecture combining aromatic, heterocyclic, and amide functionalities. The IUPAC name, 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one, systematically describes its components:

  • A 6-phenyl-3,4-dihydropyrimidin-4-one core, providing a planar heterocyclic scaffold.

  • A 2-oxoethyl linker connecting the core to a 4-(2-chlorophenyl)piperazin-1-yl group, introducing conformational flexibility and potential hydrogen-bonding sites .

PropertyValue
Molecular FormulaC₂₂H₂₁ClN₄O₂
Molecular Weight408.9 g/mol
IUPAC Name3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyrimidin-4-one
SMILESC1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
InChIKeyAAMZGLNOGIBIBH-UHFFFAOYSA-N

The 2-chlorophenyl substituent on the piperazine ring enhances lipophilicity, potentially influencing blood-brain barrier permeability, while the dihydropyrimidinone core may engage in π-π stacking interactions with biological targets .

Synthetic Pathways and Optimization

The synthesis of this compound involves multi-step organic transformations, typically commencing with the preparation of the dihydropyrimidinone core via Biginelli condensation. A plausible route is outlined below:

  • Formation of Dihydropyrimidinone:
    Ethyl acetoacetate, benzaldehyde, and urea undergo acid-catalyzed cyclocondensation to yield 6-phenyl-3,4-dihydropyrimidin-4-one.

  • Introduction of Oxoethyl Linker:
    The core is alkylated at the N3 position using ethyl bromoacetate, followed by hydrolysis to generate the carboxylic acid derivative.

  • Piperazine Coupling:
    The carboxylic acid is activated (e.g., via HOBt/EDC) and coupled with 1-(2-chlorophenyl)piperazine to form the final amide bond.

Critical optimization parameters include:

  • Temperature Control: Maintaining ≤40°C during amide coupling to prevent racemization.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

  • Purification: Sequential chromatography (silica gel → preparative HPLC) achieves >95% purity .

Biological Significance and Mechanistic Insights

Although direct bioactivity data for this compound are scarce, structural analogs provide mechanistic clues:

Neurological Targets

The 4-(2-chlorophenyl)piperazine moiety is a hallmark of serotonin (5-HT₁A) and dopamine (D₂) receptor ligands. For instance, the antipsychotic drug aripiprazole shares this substituent, suggesting potential affinity for neuropsychiatric targets .

Cardiovascular Implications

Dihydropyrimidinones structurally resemble calcium channel blockers (e.g., nifedipine). Molecular docking studies predict that the planar core may interact with L-type Ca²⁺ channels, though experimental validation is needed.

Analytical Characterization

Rigorous analytical protocols confirm identity and purity:

TechniqueKey Observations
¹H NMRδ 7.45–7.20 (m, aromatic H), δ 4.62 (s, CH₂CO), δ 3.85–3.45 (m, piperazine CH₂)
HPLCRetention time = 12.7 min (C18 column, 70:30 MeOH/H₂O)
HRMS[M+H]⁺ observed at 409.1321 (calc. 409.1324)

Stability studies indicate decomposition at >150°C, necessitating storage at −20°C under inert atmosphere .

Future Directions and Applications

  • Pharmacological Profiling:
    High-throughput screening against kinase panels and GPCRs could identify lead indications.

  • Structure-Activity Relationship (SAR):
    Modifying the phenyl group (e.g., introducing electron-withdrawing substituents) may enhance target affinity.

  • Formulation Development:
    Nanoemulsion or liposomal delivery systems could address solubility limitations (logP = 3.2) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator